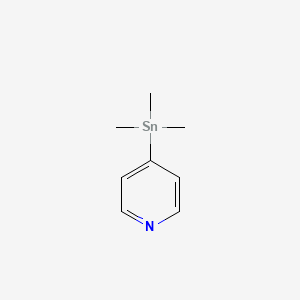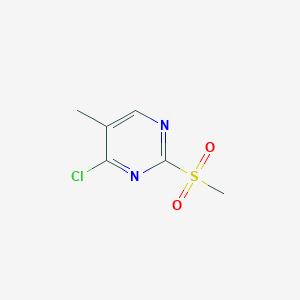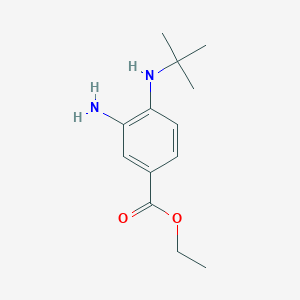
Elaidic Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elaidic anhydride is a chemical compound with the molecular formula C36H66O3. It is derived from elaidic acid, which is a trans isomer of oleic acid. This compound is a white to almost white powder or crystal at room temperature and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Elaidic anhydride can be synthesized through the reaction of elaidic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of acid chlorides and the sodium salt of elaidic acid, which undergoes nucleophilic acyl substitution to form the anhydride .
Industrial Production Methods
Industrial production of this compound often involves the isomerization of oleic acid to elaidic acid using nitrogen oxides, followed by the dehydration of the resulting elaidic acid to form the anhydride .
Análisis De Reacciones Químicas
Types of Reactions
Elaidic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form elaidic acid.
Alcoholysis: Reacts with alcohols to form esters and carboxylic acids.
Aminolysis: Reacts with amines to form amides and carboxylic acids.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to form carboxylic acids.
Alcohols: Used in alcoholysis reactions to form esters.
Major Products Formed
Hydrolysis: Elaidic acid.
Alcoholysis: Esters and carboxylic acids.
Aminolysis: Amides and carboxylic acids.
Aplicaciones Científicas De Investigación
Elaidic anhydride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential impact on cardiovascular health due to its relation to trans fatty acids.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
Elaidic anhydride exerts its effects through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the removal of the leaving group. This reaction mechanism is similar to that of other acid anhydrides and involves the formation of a tetrahedral intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid: A cis isomer of elaidic acid with a lower melting point and different physical properties.
Stearic Acid: A saturated fatty acid with no double bonds, differing significantly in its chemical behavior and physical properties
Uniqueness of Elaidic Anhydride
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterpart, oleic acid. This trans configuration leads to a higher melting point and different reactivity, making this compound valuable in specific industrial and research applications .
Propiedades
Número CAS |
6085-36-5 |
|---|---|
Fórmula molecular |
C36H66O3 |
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
octadec-9-enoyl octadec-9-enoate |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
Clave InChI |
OCNZHGHKKQOQCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
| 6085-36-5 24909-72-6 |
|
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)









